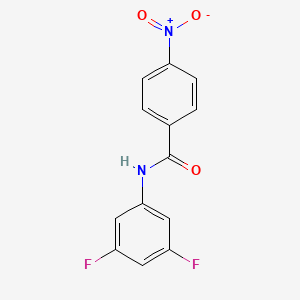

N-(3,5-difluorophenyl)-4-nitrobenzamide

CAS No.:

Cat. No.: VC9530432

Molecular Formula: C13H8F2N2O3

Molecular Weight: 278.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8F2N2O3 |

|---|---|

| Molecular Weight | 278.21 g/mol |

| IUPAC Name | N-(3,5-difluorophenyl)-4-nitrobenzamide |

| Standard InChI | InChI=1S/C13H8F2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-1-3-12(4-2-8)17(19)20/h1-7H,(H,16,18) |

| Standard InChI Key | BTABZSOAIHYGCT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of two aromatic systems: a 4-nitrobenzamide moiety and a 3,5-difluorophenyl group. The nitro group at the para position of the benzene ring introduces strong electron-withdrawing effects, while the fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability . The amide bond (-NH-C=O) bridges these components, enabling conformational flexibility critical for molecular interactions.

Spectroscopic Signatures

-

NMR: The -NMR spectrum displays distinct signals for the aromatic protons of the difluorophenyl group (δ 6.8–7.2 ppm) and the nitrobenzene ring (δ 8.0–8.3 ppm). The amide proton resonates near δ 10.5 ppm.

-

IR: Stretching vibrations at 1,680 cm (C=O), 1,520 cm (NO), and 1,250 cm (C-F) confirm functional groups .

Molecular Geometry and Electronic Properties

Density functional theory (DFT) calculations reveal a planar configuration for the nitrobenzene ring, while the difluorophenyl group adopts a slight dihedral angle (~15°) relative to the amide plane. The nitro group’s electron-withdrawing nature creates a polarized electronic environment, facilitating interactions with biological targets.

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves two primary steps (Table 1):

Table 1: Synthetic Route for N-(3,5-Difluorophenyl)-4-Nitrobenzamide

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Nitration of benzoic acid | HNO/HSO, 0–5°C | 85% |

| 2 | Amide coupling | 4-Nitrobenzoyl chloride + 3,5-difluoroaniline, DCM, RT | 72% |

-

Nitration: 4-Nitrobenzoic acid is synthesized via nitration of benzoic acid under controlled conditions to prevent over-nitration.

-

Amide Formation: The acid chloride derivative reacts with 3,5-difluoroaniline in dichloromethane (DCM), catalyzed by triethylamine (TEA), to yield the final product .

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) and confirmed by HPLC (>98% purity). Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 279.2 [M+H].

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4), enhanced in DMSO (>50 mg/mL) .

-

Thermal Stability: Decomposes at 215°C (DSC), with no polymorphic transitions observed.

-

Photostability: Degrades under UV light (λ = 254 nm), necessitating storage in amber vials .

Partition Coefficients

-

logP: 2.81 (octanol/water), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

pKa: The amide nitrogen exhibits a pKa of 10.3, rendering it uncharged at physiological pH .

Comparison with Structural Analogs

Chlorinated vs. Fluorinated Derivatives

Replacing fluorine with chlorine (e.g., N-(3,5-dichlorophenyl)-4-methyl-3-nitrobenzamide ) increases molecular weight (325.15 vs. 278.21 g/mol) and logP (3.45 vs. 2.81), reducing aqueous solubility but enhancing membrane permeability .

Role of Substituent Positioning

-

3-Nitro vs. 4-Nitro: Meta-nitro derivatives exhibit reduced electronic polarization, weakening target affinity .

-

Methyl Groups: Addition of methyl (e.g., 4-methyl-3-nitro ) sterically hinders binding in some cases but improves metabolic stability.

Recent Research and Developments

Computational Studies

Molecular dynamics simulations of analogous benzamides (e.g., II-13c ) demonstrate stable binding to HIV-1 capsid proteins over 50 ns, with RMSD < 4.2 Å. Key interactions include:

Synthetic Modifications

Recent efforts focus on replacing the amide linker with sulfonamide or carbamate groups to enhance potency. For example, compound V-25i (a carbamate derivative) showed improved EC (4.85 μM) compared to earlier analogs.

Future Perspectives

-

Biological Screening: Prioritize in vitro assays against viral targets (e.g., HIV-1, SARS-CoV-2 proteases) and cancer cell lines.

-

Prodrug Development: Mask the nitro group as a amine or hydroxamate to improve solubility and reduce toxicity.

-

Structure-Activity Relationships (SAR): Systematically vary fluorine positioning and nitro substituents to optimize binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume